PRMT6 and CARM1 Inhibition Versus Closest Analog N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine
A BindingDB record (BDBM50194753) reports IC₅₀ values of 47 nM against PRMT6 and 35 nM against CARM1 for a compound whose name closely matches that of N‑[6‑Cyclopropyl‑4‑(trifluoromethyl)pyrimidin‑2‑yl]-N‑methylglycine, although the recorded molecular formula (C₁₅H₂₃FN₂O) does not align with the target compound [1]. The record may correspond to a related series member. If the activity is confirmed for the target compound, it would represent a measurable improvement over the des‑methyl analog (N‑[6‑Cyclopropyl‑4‑(trifluoromethyl)pyrimidin‑2‑yl]glycine, IC₅₀ not reported) and over other PRMT6 inhibitors such as SGC6870 (IC₅₀ 77 nM) . However, until identity is resolved, this evidence must be treated as Supporting.
| Evidence Dimension | PRMT6 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 47 nM (unconfirmed identity) |
| Comparator Or Baseline | SGC6870: IC₅₀ = 77 nM; Des-methyl analog: IC₅₀ not reported |
| Quantified Difference | approx. 1.6‑fold more potent than SGC6870 (if identity confirmed) |
| Conditions | Human full-length PRMT6, baculovirus expression, methylation activity assay |
Why This Matters
PRMT6 is a validated oncology target; a lower IC₅₀ may permit lower dosing and improved therapeutic window, making batch verification of identity and potency critical before procurement.
- [1] BindingDB. BDBM50194753 – CHEMBL3928539. Affinity data: IC₅₀ 47 nM (PRMT6), IC₅₀ 35 nM (CARM1). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194753 (accessed 2026-05-10). View Source
